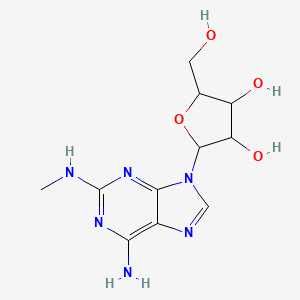
9H-purine, 6-amino-2-(methylamino)-9-beta-d-ribofuranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylaminoadenosine is a purine nucleoside with the molecular formula C11H16N6O4. It is a derivative of adenosine, where a methylamino group replaces one of the hydrogen atoms on the adenine ring. This compound is of interest due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylaminoadenosine typically involves the methylation of adenosine. One common method is the reaction of adenosine with methylamine under controlled conditions. The reaction is usually carried out in an aqueous solution at a specific pH to ensure the selective methylation of the amino group on the adenine ring .
Industrial Production Methods
Industrial production of 2-Methylaminoadenosine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as crystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylaminoadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides .
Scientific Research Applications
2-Methylaminoadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antiviral and anticancer activities.
Industry: It may be used in the development of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of 2-Methylaminoadenosine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various signaling pathways and cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to influence nucleotide metabolism and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Adenosine: The parent compound of 2-Methylaminoadenosine, with similar but distinct biological activities.
2-Amino-Adenosine: Another derivative of adenosine with different functional groups and properties.
N6-Methyladenosine: A methylated form of adenosine with unique biological roles
Uniqueness
2-Methylaminoadenosine is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This modification can influence its interaction with molecular targets and its overall biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
13364-95-9 |
|---|---|
Molecular Formula |
C11H16N6O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-[6-amino-2-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H16N6O4/c1-13-11-15-8(12)5-9(16-11)17(3-14-5)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H3,12,13,15,16) |
InChI Key |
UZWXAPMSNDKDNK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)
![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)

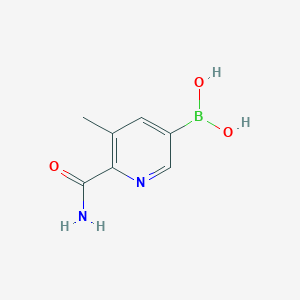
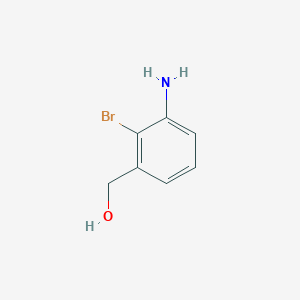
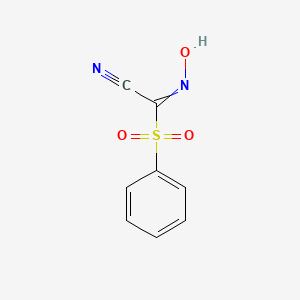

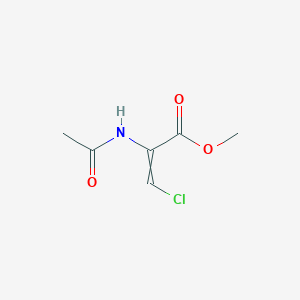
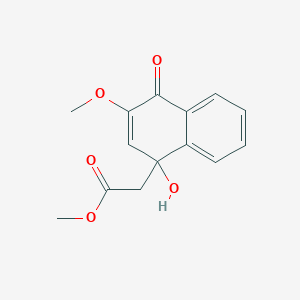
![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)

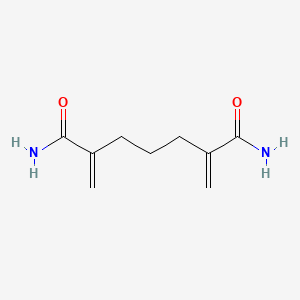

![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)
